molecular formula C17H27O3P B12518997 2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate

2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate

Cat. No.: B12518997
M. Wt: 310.4 g/mol
InChI Key: JCNMOFIXWKIJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate is a complex organic compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate typically involves the reaction of 2-isopropyl-5-methylcyclohexanol with phenylphosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphinate ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The hydroxymethyl and phosphinate groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphinates such as:

Uniqueness

2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate is unique due to its specific structural features, including the isopropyl and methyl groups on the cyclohexyl ring and the hydroxymethyl group attached to the phosphinate. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C17H27O3P

Molecular Weight

310.4 g/mol

IUPAC Name

[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]methanol

InChI

InChI=1S/C17H27O3P/c1-13(2)16-10-9-14(3)11-17(16)20-21(19,12-18)15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3

InChI Key

JCNMOFIXWKIJHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CO)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.